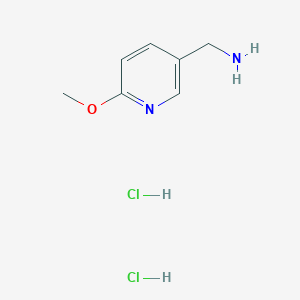

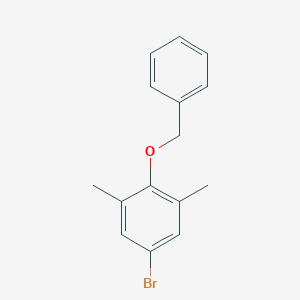

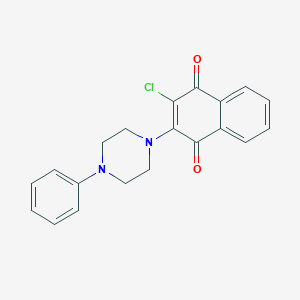

![molecular formula C12H21NO4 B168609 Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester CAS No. 163554-54-9](/img/structure/B168609.png)

Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester” is a chemical compound. It is manufactured by Angene International Limited . The CAS RN® number for this compound is 129287-91-8 .

Molecular Structure Analysis

The molecular formula of this compound is C12H21NO4 . Unfortunately, the specific 3D structure is not provided in the available resources.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 243.29900 . Other properties such as density, boiling point, melting point, and flash point are not specified in the available resources .Aplicaciones Científicas De Investigación

Biotechnological Applications and Chemical Properties

Biotechnological Production and Applications : Lactic acid, an essential hydroxycarboxylic acid, is produced commercially through the fermentation of sugars found in biomass. This process highlights the importance of carboxylic acids, such as Cyclobutanecarboxylic acid derivatives, in green chemistry. These compounds serve as feedstocks for creating value-added chemicals, showcasing their versatility in biotechnological applications (Gao, Ma, & Xu, 2011).

Chemical Synthesis and Environmental Impact : The synthesis of esters by alkoxycarbonylation of unsaturated phytogenic substrates is a process of using alternative feedstocks to address issues in the chemical industry such as resource saving and environmental safety. This method is particularly relevant for creating ester products, suggesting the potential for Cyclobutanecarboxylic acid derivatives to be involved in similar environmentally friendly chemical processes (Sevostyanova & Batashev, 2023).

Impact on Plant Biology and Environment

Role in Plant Biology : The compound 1-aminocyclopropane-1-carboxylic acid (ACC), similar in structure to Cyclobutanecarboxylic acid derivatives, plays a significant role in plant biology beyond being a precursor to ethylene. It involves sophisticated transport mechanisms and potentially acts as a signaling molecule, highlighting the intricate roles that similar carboxylic acid derivatives might play in biological systems (Van de Poel & Van Der Straeten, 2014).

Environmental Persistence and Toxicology : Phthalic acid esters, chemically related to Cyclobutanecarboxylic acid derivatives, are discussed for their widespread use, potential biosynthesis in nature, and biological activities. This review sheds light on the environmental presence of similar ester compounds and their implications for ecosystem functioning and public health, suggesting the importance of understanding the environmental fate of Cyclobutanecarboxylic acid derivatives (Huang et al., 2021).

Mecanismo De Acción

Target of Action

Ethyl 1-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate, also known as tert-Butyloxycarbonyl-protected amino acid, is primarily used in the field of organic synthesis . Its primary targets are the reactive groups of amino acid ionic liquids (AAILs), which are used in peptide synthesis .

Mode of Action

This compound interacts with its targets by protecting the reactive side chain and N-terminus of AAILs, thereby expanding their applicability in organic synthesis . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of base .

Biochemical Pathways

The compound affects the peptide synthesis pathway. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The resulting protected AAILs can be used as efficient reactants and reaction media in organic synthesis .

Pharmacokinetics

It’s important to note that the compound is miscible in acetonitrile, methanol, dimethylformamide (dmf), and dimethyl sulfoxide (dmso), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .

Result of Action

The primary result of the action of Ethyl 1-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate is the successful synthesis of dipeptides in satisfactory yields . This is achieved by enhancing amide formation in the Boc-AAILs without the addition of base .

Action Environment

The action of Ethyl 1-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the compound is clear and nearly colorless to pale yellow liquids at room temperature . Furthermore, the compound’s miscibility varies with different solvents .

Propiedades

IUPAC Name |

ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-5-16-9(14)12(7-6-8-12)13-10(15)17-11(2,3)4/h5-8H2,1-4H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RISAKARUJJDFTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC1)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

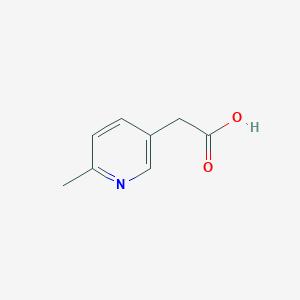

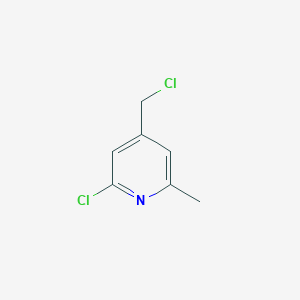

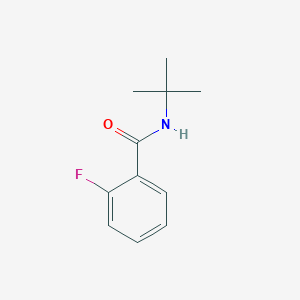

![4'-(Methoxycarbonyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B168544.png)